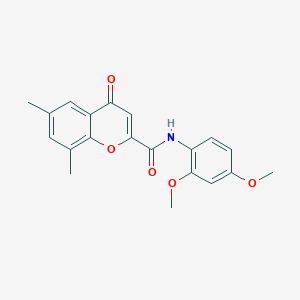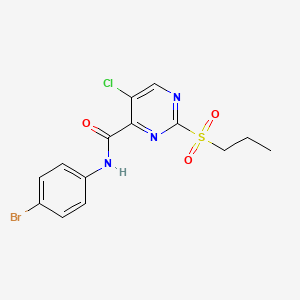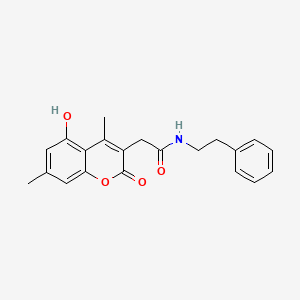
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- is a chemical compound with the following structural formula:
- It consists of a chromene ring system (a fused benzopyran) with a carboxamide group attached.
- The compound’s name suggests that it contains a 2,4-dimethoxyphenyl group and a carboxamide moiety.
- Its molecular weight is approximately 308.35 g/mol.
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: C14H16N2O4
Preparation Methods
- Unfortunately, specific synthetic routes for this compound are not readily available in the literature. I recommend consulting specialized chemical databases or research articles for detailed synthetic procedures.
- Industrial production methods may involve modifications of existing synthetic routes or novel approaches tailored for large-scale production.
Chemical Reactions Analysis
Reactivity: The compound likely undergoes various chemical reactions due to its functional groups.
Potential Reactions:
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and regioselectivity.
Scientific Research Applications
Chemistry: The compound’s unique structure may inspire new synthetic methodologies or ligand design.
Biology: It could serve as a probe for studying biological processes related to chromene derivatives.
Medicine: Investigate its potential as an anticancer agent, anti-inflammatory compound, or enzyme inhibitor.
Industry: Explore applications in materials science, such as dyes or polymers.
Mechanism of Action
- Unfortunately, detailed information about its mechanism of action is scarce.
- Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight its distinct features, such as the carboxamide group or the specific position of the dimethoxyphenyl moiety.
Properties
Molecular Formula |
C20H19NO5 |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
N-(2,4-dimethoxyphenyl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C20H19NO5/c1-11-7-12(2)19-14(8-11)16(22)10-18(26-19)20(23)21-15-6-5-13(24-3)9-17(15)25-4/h5-10H,1-4H3,(H,21,23) |
InChI Key |
PGMMOLSJKGMQAH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=C(C=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(2-chlorophenoxy)-N-[3-(4-fluorophenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11403610.png)
![N,6-bis(4-ethoxyphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403612.png)
![2-[(4-Fluorobenzyl)amino]-5-propyl[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403615.png)
![Diethyl {5-[(2-chlorobenzyl)amino]-2-(4-methoxyphenyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11403626.png)

![N-(4-methylphenyl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]acetamide](/img/structure/B11403633.png)
![5-chloro-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-2-(methylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B11403645.png)
![6-(4-chlorophenyl)-3-ethyl-N-phenyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11403653.png)
![N-(4-methylphenyl)-3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B11403660.png)
![N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-[4-(propan-2-yl)phenoxy]propanamide](/img/structure/B11403663.png)
![N-{2-[2-(acetylamino)ethyl]-1-methyl-1H-benzimidazol-5-yl}-2-(4-chlorophenoxy)acetamide](/img/structure/B11403677.png)
![5,6-Dimethyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B11403681.png)
